molecular formula C10H9BrFN3O B7633536 2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one

2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one

Cat. No. B7633536
M. Wt: 286.10 g/mol
InChI Key: PTBXVPWHHVMFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BFMT and is a member of the triazole family.

Mechanism of Action

The mechanism of action of BFMT is not well understood. However, studies have suggested that it may inhibit the activity of enzymes involved in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. Additionally, BFMT has been found to disrupt the bacterial cell membrane, leading to cell death. In cancer cells, BFMT has been found to induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
BFMT has been found to have various biochemical and physiological effects. In fungal cells, BFMT has been found to inhibit the biosynthesis of ergosterol, leading to membrane disruption and cell death. In bacterial cells, BFMT has been found to disrupt the cell membrane, leading to cell death. In cancer cells, BFMT has been found to induce apoptosis by activating caspase-3 and caspase-9.

Advantages and Limitations for Lab Experiments

BFMT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it exhibits potent antifungal, antibacterial, and antitumor properties, making it a valuable tool for studying these areas. However, BFMT also has some limitations. It is not water-soluble, which can limit its applications in certain experiments. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on BFMT. One area of interest is the development of more water-soluble derivatives of BFMT to expand its applications in lab experiments. Additionally, further studies are needed to elucidate the mechanism of action of BFMT, which could lead to the development of more potent derivatives. Furthermore, BFMT has shown promise as an antitumor agent, and more research is needed to explore its potential in this area. Finally, BFMT could also be explored for its potential applications in agriculture as a fungicide or bactericide.
Conclusion
In conclusion, BFMT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It exhibits potent antifungal, antibacterial, and antitumor properties and has been found to inhibit the growth of various fungal and bacterial species. Additionally, BFMT has been found to induce apoptosis in cancer cells. While it has several advantages for use in lab experiments, it also has some limitations. Future research on BFMT could lead to the development of more potent derivatives and expand its applications in various fields.

Synthesis Methods

BFMT can be synthesized using various methods, including the reaction of 2-bromo-6-fluorobenzyl chloride with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base. Another method involves the reaction of 2-bromo-6-fluorobenzyl bromide with 4-methyl-1,2,4-triazole-3-thiol in the presence of a palladium catalyst. Both methods result in the formation of BFMT as a white crystalline solid.

Scientific Research Applications

BFMT has been extensively studied for its potential applications in scientific research. It has been found to exhibit antifungal, antibacterial, and antitumor properties. Studies have shown that BFMT can inhibit the growth of various fungal species, including Candida albicans and Aspergillus niger. Additionally, BFMT has been found to inhibit the growth of bacterial species such as Staphylococcus aureus and Escherichia coli. Furthermore, BFMT has been found to exhibit antitumor properties by inducing apoptosis in cancer cells.

properties

IUPAC Name

2-[(2-bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFN3O/c1-14-6-13-15(10(14)16)5-7-8(11)3-2-4-9(7)12/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBXVPWHHVMFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN(C1=O)CC2=C(C=CC=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.